molecular formula C23H19Br2N3O3 B4308168 7,9-Dibromo-2-(3,4-dimethoxyphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

7,9-Dibromo-2-(3,4-dimethoxyphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B4308168
M. Wt: 545.2 g/mol
InChI Key: HBGJNALXCYGKPB-UHFFFAOYSA-N
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Description

7,9-Dibromo-2-(3,4-dimethoxyphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (CAS: 627889-66-1) is a tricyclic heterocyclic compound with a pyrazolo[1,5-c][1,3]benzoxazine core. Its molecular formula is C₂₃H₁₉Br₂N₃O₃, and it has a molecular weight of 545.2233 g/mol . The structure features bromine substituents at positions 7 and 9, a 3,4-dimethoxyphenyl group at position 2, and a pyridinyl moiety at position 3. These substituents contribute to its unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

7,9-dibromo-2-(3,4-dimethoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Br2N3O3/c1-29-20-4-3-14(9-21(20)30-2)18-12-19-16-10-15(24)11-17(25)22(16)31-23(28(19)27-18)13-5-7-26-8-6-13/h3-11,19,23H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGJNALXCYGKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(C2)C4=C(C(=CC(=C4)Br)Br)OC3C5=CC=NC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Br2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dibromo-2-(3,4-dimethoxyphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common approach includes the bromination of a precursor compound, followed by cyclization and functional group modifications. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

7,9-Dibromo-2-(3,4-dimethoxyphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, hydrogen gas, metal hydrides, and nucleophiles. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted products .

Scientific Research Applications

7,9-Dibromo-2-(3,4-dimethoxyphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7,9-Dibromo-2-(3,4-dimethoxyphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Dichloro Derivatives

  • 7,9-Dichloro-2-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (CAS: 303059-72-5)

    • Molecular Formula: C₂₂H₁₇Cl₂N₃O₂
    • Molecular Weight: 426.297 g/mol
    • Key Differences: Replaces bromine with chlorine at positions 7 and 9 and has a 4-methoxyphenyl group instead of 3,4-dimethoxyphenyl. The reduced halogen size lowers molecular weight and may alter lipophilicity .
  • 2-(4-Bromophenyl)-7,9-dichloro-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (CAS: N/A)

    • Molecular Formula: C₂₃H₁₇BrCl₂N₃O₂
    • Molecular Weight: 521.67 g/mol
    • Key Differences: Incorporates a bromophenyl group at position 2, increasing steric bulk compared to methoxyphenyl derivatives .

Dibromo Derivatives

  • 7,9-Dibromo-2-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (CAS: 627889-65-0)

    • Molecular Formula: C₂₂H₁₇Br₂N₃O₂
    • Molecular Weight: 515.1973 g/mol
    • Key Differences: Replaces the 3,4-dimethoxyphenyl group with a 4-methoxyphenyl group, reducing electronic donation and steric hindrance .

Table 1: Halogen-Substituted Analogs Comparison

Compound Halogens (Positions 7,9) Substituent (Position 2) Molecular Weight (g/mol)
Target Compound (CAS: 627889-66-1) Br, Br 3,4-Dimethoxyphenyl 545.22
627889-65-0 Br, Br 4-Methoxyphenyl 515.20
627889-64-9 Br, Br 4-Methylphenyl 499.20
303059-72-5 (Dichloro) Cl, Cl 4-Methoxyphenyl 426.30

Substituent Variations at Position 5

  • 7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (CAS: 303060-69-7) Molecular Formula: C₂₉H₂₂Cl₂N₂O₃ Molecular Weight: 529.41 g/mol Key Differences: Replaces pyridinyl with a 3,4-dimethoxyphenyl group at position 5 and introduces a naphthyl group at position 2.
  • 9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (CAS: N/A)

    • Molecular Formula: C₂₅H₁₉BrFN₃O
    • Molecular Weight: 500.35 g/mol
    • Key Differences: Features a 4-fluorophenyl group at position 5, introducing electron-withdrawing effects, and a bromine atom at position 9 instead of 7 and 9 .

Biological Activity

7,9-Dibromo-2-(3,4-dimethoxyphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a bicyclic structure combining pyrazolo and benzoxazine moieties along with multiple functional groups that enhance its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H16_{16}Br2_2N2_2O4_{4}, and it features significant functional groups including bromine substituents, methoxy groups, and a pyridine ring. These characteristics suggest potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Refluxing in specific solvents to facilitate bromination.
  • Nucleophilic substitutions involving pyridine derivatives.
  • Analytical techniques such as NMR and mass spectrometry for structural confirmation.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance:

  • In vitro studies have shown that derivatives of benzoxazines possess significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. The presence of bromine and methoxy groups may enhance lipophilicity and membrane permeability, contributing to their efficacy against bacteria .

Anticancer Properties

The compound's potential as an anticancer agent is supported by preliminary studies:

  • Cell viability assays demonstrated that the compound inhibits the growth of various cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspases .
  • Case Study: A study on similar pyrazolo-benzoxazine derivatives indicated IC50 values in the micromolar range against human cancer cell lines .

Enzyme Inhibition

Another area of interest is the compound's interaction with specific enzymes:

  • Cholinesterase Inhibition: Compounds with similar structures have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that this compound may also possess similar properties .
Activity Type Target/Organism IC50 Value
AntibacterialE. coli< 100 µM
AntibacterialS. aureus< 100 µM
Cholinesterase InhibitionAChE157 µM
Cholinesterase InhibitionBChE46 µM

The biological activity of this compound is hypothesized to involve:

  • Receptor Binding: The structural features allow for binding to various receptors or enzymes.
  • Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in target cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,9-Dibromo-2-(3,4-dimethoxyphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Reactant of Route 2
Reactant of Route 2
7,9-Dibromo-2-(3,4-dimethoxyphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

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